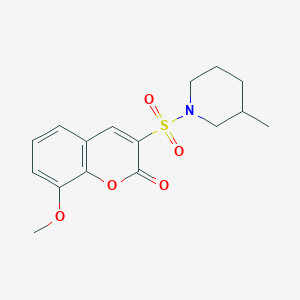
8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one, also known as Mps-1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of Mps-1, a protein kinase that plays a crucial role in cell division and mitosis.
Wirkmechanismus
The mechanism of action of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one involves the inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one kinase activity. 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one is required for the recruitment of key checkpoint proteins to the kinetochores of chromosomes during mitosis. Inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one prevents the proper functioning of the spindle checkpoint, leading to defects in chromosome segregation and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one are primarily related to its inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one kinase activity. Inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one leads to defects in chromosome segregation and cell division, making it a potential target for cancer therapy. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one in lab experiments is its selectivity for 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one kinase activity. This makes it a valuable tool for studying the role of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one in cell division and mitosis. However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells and tissues.
Zukünftige Richtungen
There are several future directions for research on 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one. One potential direction is to investigate the potential therapeutic applications of this compound in cancer treatment. Another direction is to study the effects of this compound on normal cells and tissues to better understand its potential toxicity. Additionally, further research is needed to develop more efficient synthesis methods and to improve the solubility and pharmacokinetic properties of this compound.
Synthesemethoden
The synthesis of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one involves a series of chemical reactions. The starting material is 8-methoxy-2H-chromen-2-one, which is reacted with 1-methylpiperidine-3-sulfonyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with sodium hydride and 3-methylpiperidine to yield the final product. The overall yield of this synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
The primary scientific research application of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one is its use as a selective inhibitor of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one. 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one is a protein kinase that is essential for the proper functioning of the mitotic spindle checkpoint. Inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one leads to defects in chromosome segregation and cell division, making it a potential target for cancer therapy.
Eigenschaften
IUPAC Name |
8-methoxy-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-4-8-17(10-11)23(19,20)14-9-12-6-3-7-13(21-2)15(12)22-16(14)18/h3,6-7,9,11H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORDVDGFFAQOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


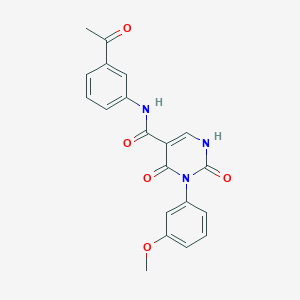
![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)

![Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2997635.png)
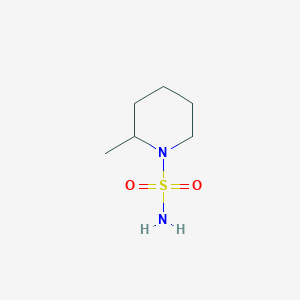


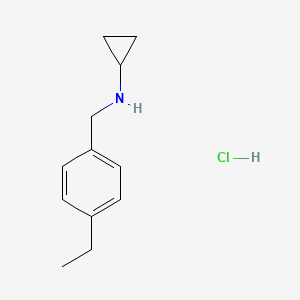
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)
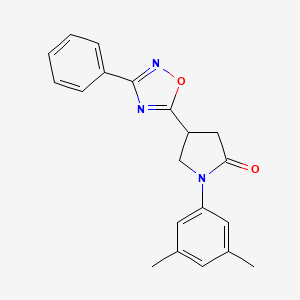
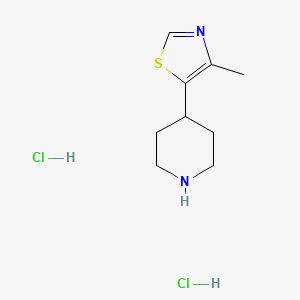
![4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2997649.png)
![1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997650.png)